molecular formula C74H13N B2570305 N,2-Diphenyl[60]fulleropyrrolidine CAS No. 1373934-14-5

N,2-Diphenyl[60]fulleropyrrolidine

Cat. No. B2570305
M. Wt: 915.925
InChI Key: NBOZJSRJOSFVAF-UHFFFAOYSA-N
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Description

“N,2-Diphenyl[60]fulleropyrrolidine” is a chemical compound with the molecular formula C74H13N and a molecular weight of 915.93 . It appears as an orange to amber to dark red powder or crystal . This compound is used in various applications, including electronic materials, organic transistor (OFET) materials, organic solar cell (OPV) materials, and perovskite solar cell (PSC) materials .


Synthesis Analysis

The synthesis analysis of “N,2-Diphenyl[60]fulleropyrrolidine” is not explicitly mentioned in the search results. .


Physical And Chemical Properties Analysis

“N,2-Diphenyl[60]fulleropyrrolidine” is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include light and air sensitivity . .

Scientific Research Applications

Application in Organic Solar Cells

Specific Scientific Field

The specific scientific field for this application is Organic Photovoltaics .

Summary of the Application

“N,2-Diphenyl[60]fulleropyrrolidine” and its derivatives have been used as electron acceptors in organic photovoltaic (OPV) devices . These fulleropyrrolidines have shown promising results, with power conversion efficiencies (PCEs) comparable to or even higher than those of standard devices .

Methods of Application or Experimental Procedures

The fulleropyrrolidines were synthesized under Prato reaction conditions . The photoabsorption and electrochemical properties of the fulleropyrrolidines were investigated to elucidate their molecular-level electronic properties . OPV devices were fabricated using P3HT as a donor .

Results or Outcomes

The investigations of the fulleropyrrolidines as electron acceptors based on bulk-heterojunction type OPV devices showed clear differences in performance depending on the substituents . The devices based on the N-phenyl[60]fulleropyrrolidine derivatives exhibited good PCEs comparable to, or even higher than, that of the standard PC61BM-based device . The OPV devices based on a low-bandgap donor polymer (PTB7) with the N-phenyl[60]fulleropyrrolidines showed high PCEs up to 7.3% .

Application in Organic Solar Cells with Phenothiazine Functionalization

Specific Scientific Field

The specific scientific field for this application is Organic Photovoltaics with Phenothiazine Functionalization .

Summary of the Application

Phenothiazine functionalized fulleropyrrolidines have been synthesized and their light-induced electron transfer events were explored . These fulleropyrrolidines have been applied to organic solar cells .

Methods of Application or Experimental Procedures

A series of phenothiazine-C60/70 dyads containing fulleropyrrolidine tethered to C-3 position or to the heteroatom N-position via either phenyl or phenoxyethyl linkers of the phenothiazine were synthesized . The optical and electrochemical properties suggested no electronic communication between the donor and acceptor moieties in the ground state .

Results or Outcomes

The emission intensity of C60/C70 was quenched in the dyads in the increasing order, C60/70-PTZ > C60/70-Ph-PTZ > C60/70-PhOEt-PTZ as a consequence of the donor–acceptor distance resulted due to spacer lengths . The emission quenching is more pronounced in polar solvents such as DMF compared to a non-polar solvent, toluene . The devices prepared from C70 derivatives exhibited better power conversion efficiency of 2.66% and 2.15%, respectively over C60 derivatives with the efficiencies of 1.80 and 1.72%, respectively .

High-performance Fullerene Derivatives with a Fulleropyrrolidine Unit

Specific Scientific Field

The specific scientific field for this application is Materials Science .

Summary of the Application

“N,2-Diphenyl[60]fulleropyrrolidine” is a high-performance fullerene derivative with a fulleropyrrolidine unit . It is used in various applications in the field of materials science .

Methods of Application or Experimental Procedures

The fulleropyrrolidines are synthesized and their properties are analyzed using various techniques . The specific methods of application or experimental procedures may vary depending on the specific application .

Results or Outcomes

The results or outcomes obtained from the use of “N,2-Diphenyl[60]fulleropyrrolidine” in materials science applications are not specified in the available resources . However, it is mentioned that these fullerene derivatives exhibit high performance .

Safety And Hazards

“N,2-Diphenyl[60]fulleropyrrolidine” is labeled with the signal word “Warning” and is suspected of damaging fertility or the unborn child (H361) . Precautionary measures include disposing of contents/container to an approved waste disposal plant (P501), not handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), getting medical advice/attention if exposed or concerned (P308 + P313), and storing locked up (P405) .

properties

InChI

InChI=1S/C74H13N/c1-3-7-12(8-4-1)72-74-70-64-58-48-36-28-20-16-14-15-18-22(20)30(36)40-34-26(18)27-19(15)23-21-17(14)25-24(16)32-38(28)46-52-42(32)43-33(25)39-29(21)37-31(23)41-35(27)45-44(34)56(50(40)58)66(70)67-57(45)51(41)59-49(37)55-47(39)53(43)61-60(52)68(62(64)54(46)48)73(74,69(61)63(55)65(59)71(67)74)11-75(72)13-9-5-2-6-10-13/h1-10,72H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOZJSRJOSFVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C(N1C1=CC=CC=C1)C1=CC=CC=C1)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-Diphenyl[60]fulleropyrrolidine

CAS RN

1373934-14-5
Record name N,2-Diphenyl[60]fulleropyrrolidine (contains 5% Hexane at maximum)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Schnürch - tcichemicals.com
Tris-arylated thiazoles were obtained via a simple and efficient protocol starting from tribromo-thiazole in a single operation without intermediate isolation of mono-or bis-arylated …
Number of citations: 2 www.tcichemicals.com

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